1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)-

Description

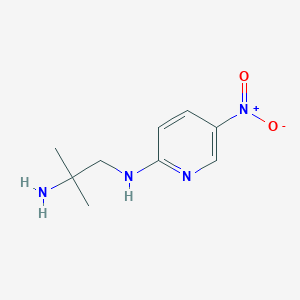

The compound “1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)-” is a substituted diamine featuring a 2-methylpropane-1,2-diamine backbone linked to a 5-nitro-2-pyridinyl group. The nitro (-NO₂) substituent at the 5-position of the pyridine ring introduces significant electronic effects, enhancing the compound’s polarity and reactivity compared to alkyl-substituted analogs. However, direct experimental data on this compound, such as synthetic protocols or physical properties, are absent in the provided evidence.

Properties

Molecular Formula |

C9H14N4O2 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

2-methyl-1-N-(5-nitropyridin-2-yl)propane-1,2-diamine |

InChI |

InChI=1S/C9H14N4O2/c1-9(2,10)6-12-8-4-3-7(5-11-8)13(14)15/h3-5H,6,10H2,1-2H3,(H,11,12) |

InChI Key |

YDBASDKNBUHRLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC1=NC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- typically involves the following steps:

Nitration of 2-pyridine: The starting material, 2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

Alkylation: The nitrated pyridine is then subjected to alkylation with 2-methyl-1,2-propanediamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nitration and alkylation steps.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino groups in the 1,2-propanediamine backbone can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with a palladium catalyst for reduction reactions.

Electrophiles: Alkyl halides or acyl chlorides for substitution reactions.

Major Products

Reduction: Conversion of the nitro group to an amino group results in the formation of 1,2-Propanediamine, 2-methyl-N1-(5-amino-2-pyridinyl)-.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- is an organic compound featuring a propanediamine backbone, a methyl group, and a nitro-substituted pyridine moiety. Its structure gives rise to potential uses in medicinal chemistry and materials science because its functional groups facilitate various chemical interactions.

Chemical Properties and Reactivity

The chemical reactivity of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- is largely due to its amine and nitro groups. Typical reactions include those seen with amines and nitro compounds, such as nucleophilic substitution, reduction, and acylation. These reactions demonstrate the compound's flexibility in synthetic organic chemistry.

Potential Applications

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- and similar compounds may have significant biological activity, particularly in pharmacology.

Specific applications may include:

- Medicinal Chemistry Compounds with comparable structures have exhibited activity in pharmacology. Sulfamides, related molecules, are widely utilized by medicinal chemists to design biologically active derivatives with pharmacological applications and can give rise to multiple derivatives by substituting hydrogen atoms, which show specific biological activities .

- Enzyme Inhibition Sulfamide-based inhibitors have been designed for carbonic anhydrases, proteases (aspartic, serine and metalloproteases), steroid sulfatase (STS) and protein tyrosine phosphatase inhibitors . The sulfamide moiety plays important roles for binding to the active site cavity, either by coordinating to a metal ion or interacting with critical residues .

- Therapeutic Agents Sulfamates, which can be derived from sulfamic acid, have been explored as therapeutic agents, including antibiotics, anti-viral agents, and anti-cancer drugs . Sulfamates can act as potent inhibitors of carbonic anhydrases (CAs), which are overexpressed in tumors .

- Corrosion Inhibition Phenyl sulfonylacetophenoneazo derivatives inhibit the hydrochloric acid corrosion of aluminum .

Structural Analogues

Several compounds share structural similarities with 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)-:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,3-Diaminopropane | Three carbon chain with two amines | Used in polymer production; less sterically hindered. |

| 1,2-Diaminocyclohexane | Cyclic structure with two amines | Exhibits different reactivity due to ring strain. |

| N,N-Dimethyl-1,2-propanediamine | Dimethyl substitution on propanediamine | Enhanced lipophilicity; potential for CNS activity. |

| 5-Nitro-2-pyridinecarboxylic acid | Nitro group on pyridine with carboxylic acid | Known for herbicidal activity; different functional group. |

These compounds highlight the diversity within this class of chemicals and the unique aspects of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)-, which may confer specific advantages for targeted applications.

Synthesis

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form coordination complexes with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

1,2-Propanediamine, 2-methyl-N1-(5-methyl-2-pyridinyl)- (CAS 440102-68-1)

- Molecular Formula : C₁₀H₁₇N₃

- Molecular Weight : 183.27 g/mol

- Key Features: A methyl (-CH₃) group at the 5-position of the pyridine ring. Computed properties: 2 hydrogen bond donors, 3 hydrogen bond acceptors, 3 rotatable bonds . SMILES: CC1=CN=C(C=C1)NCC(C)(C)N . Lower polarity compared to the nitro-substituted derivative due to the electron-donating methyl group.

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- (CAS 440102-69-2)

- Molecular Formula : C₁₂H₂₁N₃

- Molecular Weight : 207.32 g/mol

- Key Features: An isopropyl (-CH(CH₃)₂) group at the 5-position of the pyridine ring. Computed properties: 2 hydrogen bond donors, 3 hydrogen bond acceptors, 4 rotatable bonds . SMILES: CC(C)C1=CN=C(C=C1)NCC(C)(C)N .

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)-

- Inferred Molecular Formula : C₉H₁₃N₄O₂ (hypothetical, based on structural analogy).

- Inferred Molecular Weight : ~209.23 g/mol.

- Key Features: The nitro (-NO₂) group at the 5-position of the pyridine ring. Expected properties: Strong electron-withdrawing effects, increasing acidity of the pyridine nitrogen and enhancing electrophilic substitution reactivity. Likely higher polarity and melting point compared to alkyl-substituted analogs due to nitro group interactions.

Comparative Data Table

Research Findings and Implications

Reactivity :

- The nitro group in the target compound likely enhances electrophilic aromatic substitution (EAS) reactivity at the pyridine ring’s 3-position due to its electron-withdrawing nature. In contrast, alkyl-substituted analogs (methyl, isopropyl) are less reactive in EAS but may participate more readily in nucleophilic reactions .

Synthetic Challenges :

- Nitration steps required for synthesizing the nitro derivative could introduce complexities, such as regioselectivity issues or side reactions, compared to alkylation methods used for methyl/isopropyl analogs .

Applications :

- Alkyl-substituted derivatives may serve as ligands in coordination chemistry due to their electron-rich pyridine rings. The nitro derivative’s strong electron deficiency could make it suitable for catalytic systems or nitro-reduction pathways in pharmaceutical intermediates .

Limitations and Data Gaps

- Experimental Data: No direct data on the target compound’s synthesis, melting point, or solubility are available in the provided evidence.

Biological Activity

1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- is an organic compound that features a propanediamine backbone with a methyl group and a nitro-substituted pyridine moiety. Its unique structure suggests potential applications in medicinal chemistry and materials science, particularly due to the reactivity of its functional groups. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C₉H₁₄N₄O₂

- Molecular Weight : 210.23 g/mol

The compound's structure allows for various chemical interactions due to its amine and nitro groups, which are crucial for its biological activity.

Biological Activity

1,2-Propanediamine derivatives have shown significant biological activity, particularly in pharmacology. Compounds with similar structures often exhibit:

- Antimicrobial Activity : Studies indicate that derivatives can inhibit the growth of various bacterial strains.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

- Enzyme Inhibition : Certain compounds have been identified as effective inhibitors of specific enzymes.

Table 1: Summary of Biological Activities

The mechanisms through which 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- exerts its biological effects are still being elucidated. However, studies suggest the following pathways:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Some derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various 1,2-propanediamine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the nitro-substituted pyridine moiety enhances antibacterial activity compared to unsubstituted analogs.

Case Study 2: Anticancer Effects

Research on the cytotoxic effects of 1,2-Propanediamine derivatives against human cancer cell lines demonstrated significant apoptosis induction in MCF7 cells. The presence of the nitro group was associated with increased potency compared to similar compounds lacking this feature.

Synthesis Methods

The synthesis of 1,2-Propanediamine, 2-methyl-N1-(5-nitro-2-pyridinyl)- typically involves:

- Starting Materials : The reaction often begins with readily available amines and nitropyridine derivatives.

- Reaction Conditions : Various solvents and temperatures can be used to optimize yield and purity.

- Yield Optimization : Adjusting reagent concentrations can significantly influence the final yield.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Starting Materials | Amine + Nitro-substituted pyridine |

| Reaction Conditions | Varying solvents and temperatures |

| Yield Optimization | Adjust reagent concentrations |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.